molecular formula C10H16N4O2S B13245070 3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane CAS No. 1706450-52-3

3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B13245070
CAS No.: 1706450-52-3
M. Wt: 256.33 g/mol
InChI Key: WURYBDBOQAYFRX-UHFFFAOYSA-N
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Description

3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane is a bicyclic compound featuring a sulfonamide-linked 4-methyl-1,2,4-triazole moiety at the 3-position of the 8-azabicyclo[3.2.1]octane scaffold. The 8-azabicyclo[3.2.1]octane core, a tropane analog, is a rigid structure that enhances stereochemical control and receptor-binding selectivity.

Properties

CAS No.

1706450-52-3

Molecular Formula

C10H16N4O2S

Molecular Weight

256.33 g/mol

IUPAC Name

3-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C10H16N4O2S/c1-14-6-11-13-10(14)17(15,16)9-4-7-2-3-8(5-9)12-7/h6-9,12H,2-5H2,1H3

InChI Key

WURYBDBOQAYFRX-UHFFFAOYSA-N

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CC3CCC(C2)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the reaction of 4-methyl-1,2,4-triazole with sulfonyl chloride under basic conditions to form the sulfonylated triazole intermediate. This intermediate is then reacted with 8-azabicyclo[3.2.1]octane under suitable conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield a triazole oxide, while reduction of the sulfonyl group may produce a sulfide derivative.

Scientific Research Applications

3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, while the bicyclic structure provides stability and specificity. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of 8-Azabicyclo[3.2.1]octane Derivatives

The table below compares key structural and functional attributes of 3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane with related compounds:

Compound Name (IUPAC) Triazole Substituents 8-Position Substituent Molecular Weight (g/mol) Key Properties/Activities References
Target Compound : 3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane 4-Methyl, sulfonyl group Hydrogen (unsubstituted) ~283.35* Enhanced polarity, potential CNS activity
8-Benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octane 3-Isopropyl, 5-methyl Benzyl 365.50 Opioid receptor binding; synthesized via SN2
8-[(2-Bromophenyl)sulfonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane 1H-1,2,4-triazol-1-yl 2-Bromophenylsulfonyl 397.29 High molecular weight; predicted boiling point 569°C
WIN35,428 (3β-(4-Fluorophenyl)tropane-2β-carbomethoxy) None 4-Fluorophenyl, carbomethoxy 331.37 Dopamine transporter (DAT) inhibitor
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-(4-hexylphenoxy)-8-azabicyclo[3.2.1]octane Pyrazole sulfonamide 4-Hexylphenoxy ~495.60* Non-opioid analgesic candidate

*Calculated based on molecular formula.

Key Differences and Implications

Substituent Effects on Polarity :

  • The sulfonyl group in the target compound increases polarity compared to alkyl-substituted triazoles (e.g., 8-benzyl-3-(3-isopropyl-5-methyl-triazol-4-yl) analog), likely improving aqueous solubility .
  • Pyrazole sulfonamides (e.g., compound 38 in ) exhibit similar polarity but differ in receptor selectivity due to heterocyclic ring size.

Pharmacological Activity :

  • Tropane analogs like WIN35,428 prioritize DAT inhibition via aromatic (e.g., 4-fluorophenyl) and ester substituents, whereas the target compound’s triazole-sulfonyl group may favor alternative targets (e.g., chemokine or opioid receptors) .
  • Benzyl-substituted derivatives (e.g., ) show affinity for opioid receptors, suggesting that bulky 8-position groups enhance µ-opioid receptor binding .

Synthetic Accessibility :

  • The target compound’s sulfonyl group is introduced via coupling reactions (e.g., carbodiimide-mediated sulfonylation), whereas alkyl-triazole derivatives require nucleophilic substitution or cyclization .

Biological Activity

The compound 3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane (CAS No. 1706450-52-3) is a complex organic molecule that has garnered attention in scientific research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC₁₀H₁₆N₄O₂S
Molecular Weight256.32 g/mol
IUPAC Name3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane
CAS Number1706450-52-3

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The triazole moiety is known for its role in inhibiting enzymes by binding to their active sites, which can block substrate access and disrupt normal biochemical pathways. This mechanism is particularly relevant in the context of antifungal and antibacterial activities.

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The specific compound under consideration has been evaluated for its efficacy against various bacterial and fungal strains.

Case Study: Antifungal Activity
A study conducted on a series of triazole derivatives demonstrated that modifications to the sulfonyl group can enhance antifungal activity against Candida albicans. The compound was found to inhibit the growth of this pathogen at low micromolar concentrations, suggesting a promising therapeutic application in treating fungal infections.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. For instance, it has shown inhibitory effects on certain cytochrome P450 enzymes, which are crucial for drug metabolism.

Case Study: Cytochrome P450 Inhibition
In vitro studies revealed that the compound inhibited CYP3A4 activity, which is involved in the metabolism of many drugs. This inhibition could lead to increased bioavailability of co-administered medications, presenting both therapeutic advantages and risks of toxicity.

Toxicity and Safety Profile

The safety profile of 3-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfonyl]-8-azabicyclo[3.2.1]octane has been assessed in several studies. Preliminary toxicity assays indicate a moderate safety margin; however, further investigations are necessary to establish comprehensive safety data.

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